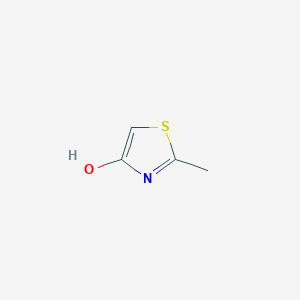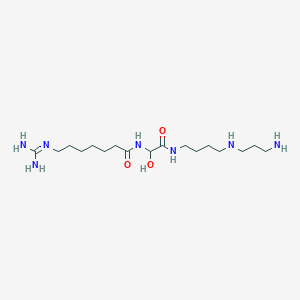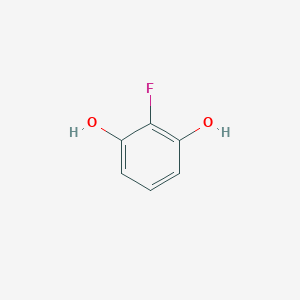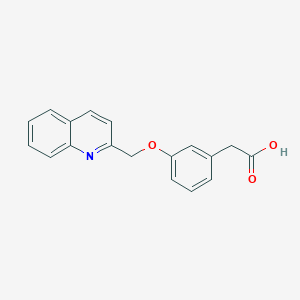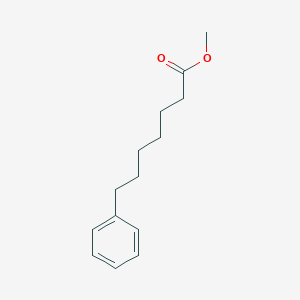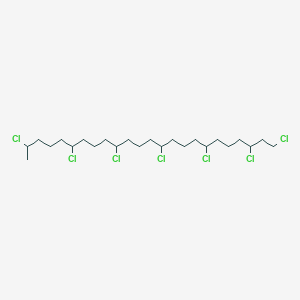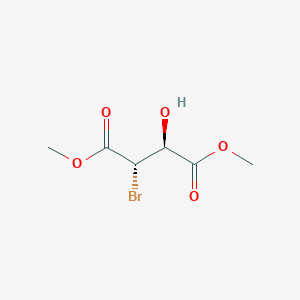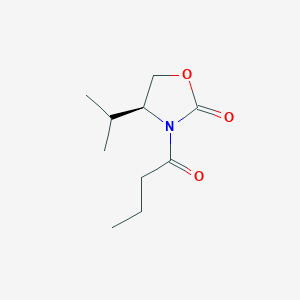
(S)-4-(1-Isopropyl)-3-(1-oxobutyl)-2-oxazolidinone
Overview
Description
(S)-4-(1-Isopropyl)-3-(1-oxobutyl)-2-oxazolidinone, also known as linezolid, is an antibiotic that belongs to the oxazolidinone class. It was first approved by the FDA in 2000 for the treatment of infections caused by Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VREF). Linezolid has been widely used in clinical settings due to its broad-spectrum activity, low toxicity, and good pharmacokinetic profile.
Mechanism Of Action
Linezolid works by inhibiting bacterial protein synthesis through binding to the 23S ribosomal RNA of the bacterial ribosome. This prevents the formation of the functional ribosome and the subsequent translation of proteins, leading to bacterial cell death.
Biochemical And Physiological Effects
Linezolid has been shown to have low toxicity and good pharmacokinetic properties. It is well-absorbed after oral administration and has good tissue penetration. Linezolid is metabolized in the liver and excreted primarily in the urine. Linezolid has been shown to have minimal effects on human cells, including bone marrow cells and mitochondria.
Advantages And Limitations For Lab Experiments
Linezolid has several advantages for use in lab experiments. It has broad-spectrum activity against Gram-positive bacteria, including drug-resistant strains. It has low toxicity and good pharmacokinetic properties, making it suitable for use in animal models. However, (S)-4-(1-Isopropyl)-3-(1-oxobutyl)-2-oxazolidinone has some limitations, including its high cost and the potential for the development of resistance.
Future Directions
There are several future directions for the research and development of (S)-4-(1-Isopropyl)-3-(1-oxobutyl)-2-oxazolidinone. One area of focus is the development of new analogs with improved activity and lower toxicity. Another area of focus is the study of the mechanisms of resistance to (S)-4-(1-Isopropyl)-3-(1-oxobutyl)-2-oxazolidinone and the development of strategies to overcome resistance. Additionally, there is interest in the use of (S)-4-(1-Isopropyl)-3-(1-oxobutyl)-2-oxazolidinone in combination therapy for the treatment of bacterial infections.
Scientific Research Applications
Linezolid has been extensively studied for its antibacterial activity against Gram-positive bacteria, particularly MRSA and VREF. In addition, (S)-4-(1-Isopropyl)-3-(1-oxobutyl)-2-oxazolidinone has also been shown to have activity against other bacteria, such as Streptococcus pneumoniae, Streptococcus pyogenes, and Mycobacterium tuberculosis. Linezolid has been used in a variety of clinical settings, including skin and soft tissue infections, pneumonia, and bacteremia.
properties
IUPAC Name |
(4S)-3-butanoyl-4-propan-2-yl-1,3-oxazolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO3/c1-4-5-9(12)11-8(7(2)3)6-14-10(11)13/h7-8H,4-6H2,1-3H3/t8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROUBSHUEYGPLRH-MRVPVSSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N1C(COC1=O)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC(=O)N1[C@H](COC1=O)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20438189 | |
| Record name | (4S)-3-Butanoyl-4-(propan-2-yl)-1,3-oxazolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20438189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-4-(1-Isopropyl)-3-(1-oxobutyl)-2-oxazolidinone | |
CAS RN |
80697-93-4 | |
| Record name | (4S)-3-Butanoyl-4-(propan-2-yl)-1,3-oxazolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20438189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



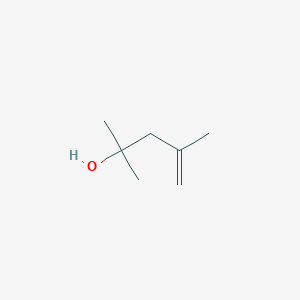
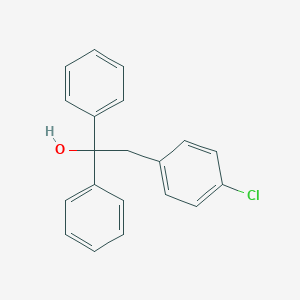
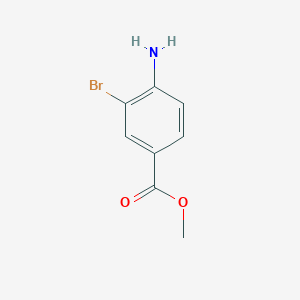
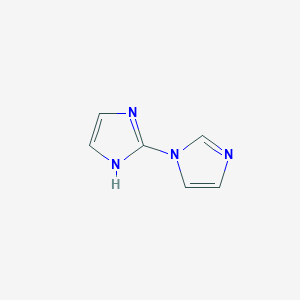
![6-Chloro-N-methyl-1,6-diazabicyclo[3.1.0]hexane-5-carboxamide](/img/structure/B25737.png)
